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Compound of Interest

Methyl 2-(4-
Compound Name:
methylphenoxy)benzoate

CAS No.: 21905-72-6

Cat. No.: B146955

Get Quote

\ J

Compound Overview & Structural Logic

* |[UPAC Name: Methyl 2-(4-methylphenoxy)benzoate

CAS Number (Acid Precursor): 21905-69-1 (2-(4-methylphenoxy)benzoic acid)

Molecular Formula:

Molecular Weight: 242.27 g/mol

Physical State: Viscous oil or low-melting solid (Predicted MP < 50°C, based on ester
derivative of acid MP 109-112°C).

Structural Components for Spectral Analysis

The molecule consists of two distinct aromatic systems linked by an ether oxygen, with an ester
functionality on the first ring:
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* Ring A (Benzoate): An ortho-disubstituted benzene ring. The ester group is electron-
withdrawing (deshielding), while the ether oxygen is electron-donating (shielding).

e Ring B (Tolyl): A para-substituted benzene ring (p-tolyl). The methyl group and the ether
oxygen create a classic AA'BB' coupling system.

Synthesis & Experimental Context

To understand the impurity profile and spectral background, it is essential to know the synthesis
route. The standard preparation involves an Ulimann-type ether synthesis.

Reaction Pathway[1]

e Reactants: Methyl 2-chlorobenzoate (or 2-bromobenzoate) + p-Cresol.

o Catalyst: Copper(l) source (e.g., Cul, Cu powder) or Palladium-catalyzed Buchwald-Hartwig
coupling.

e Base:

or
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Figure 1: Synthesis of Methyl 2-(4-methylphenoxy)benzoate via Ullmann Coupling.
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Spectroscopic Data Analysis[1][2][3]
A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz[1]

The proton spectrum is characterized by two distinct methyl singlets and a complex aromatic
region (8 protons).
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H-3', 5' (Tolyl)

d(
7.10-7.15
Hz)

2H

Ortho to the
methyl group.
Part of AA'BB'

system.

Key Diagnostic Feature: Look for the doublet of doublets at ~7.9 ppm (H-6) and the upfield shift

of H-3 (~6.9 ppm) caused by the phenoxy ether donation.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)

Functional Group

Mode

Notes

1725 - 1740

Ester

Stretch

Strong, sharp band.
Characteristic of
conjugated esters

(benzoates).

1580 - 1600

Aromatic

Stretch

Multiple bands
indicating aromatic

rings.

1230 - 1260

Ester

Stretch

Strong band ("C-O-C"
antisymmetric

stretch).

1190 - 1210

Ether

Stretch

Characteristic diaryl

ether vibration.

2950

Alkyl

Stretch

Weak bands from

methyl groups (

and

© 2026 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C. Mass Spectrometry (EI-MS)

lonization: Electron Impact (70 eV).
The fragmentation follows a predictable pathway for benzoate esters and diaryl ethers.
e Molecular lon (

): m/z 242 (Significant intensity).

o Base Peak: Often m/z 211 (
) or m/z 135.
Fragmentation Pathway Logic:
o Loss of Methoxy: Cleavage of the ester methoxy group (

) yields the acylium ion [m/z 211].

e Loss of Carbonyl: Decarbonylation (

) from the acylium ion yields the diaryl ether cation [m/z 183].

o Ether Cleavage: Rupture of the ether bond can yield the tropylium ion (

) at [m/z 91] (from the tolyl fragment) or the substituted benzoyl cation.
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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols
Protocol 1: Sample Preparation for NMR

Objective: Ensure high-resolution spectral acquisition without concentration effects.
¢ Mass: Weigh 5-10 mg of Methyl 2-(4-methylphenoxy)benzoate.

e Solvent: Add 0.6 mL of

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b146955/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-methyl-2-4-methylphenoxy-benzoate
https://www.benchchem.com/product/b146955/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-methyl-2-4-methylphenoxy-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

Filtration: If the sample is synthesized crude, filter through a small plug of glass wool in a
Pasteur pipette to remove inorganic salts (

, Cul) which can cause line broadening.
Acquisition: Run 16 scans for

H and 256-1024 scans for

C.

Protocol 2: Thin Layer Chromatography (TLC)
Identification

Objective: Rapid purity check.

Stationary Phase: Silica Gel

Mobile Phase: Hexanes : Ethyl Acetate (9:1 v/v).

Visualization: UV light (254 nm). The compound will appear as a dark spot due to UV
absorption by the conjugated aromatic system.

Rf Value: Expected ~0.4 - 0.5 (Less polar than the starting phenol, more polar than pure
hydrocarbons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. rsc.org [rsc.org]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Methyl 2-(4-methylphenoxy)benzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146955/docs#technical-guide-spectroscopic-
characterization-of-methyl-2-4-methylphenoxy-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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